Methyl 4-ethynyl-3-fluorobenzoate

Description

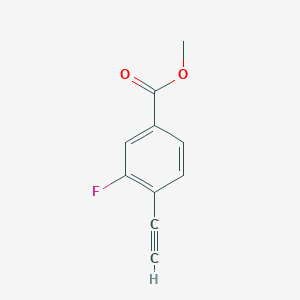

Methyl 4-ethynyl-3-fluorobenzoate is an organic compound with the molecular formula C10H7FO2. It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by an ethynyl group, and the meta position is substituted with a fluorine atom. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Properties

IUPAC Name |

methyl 4-ethynyl-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCQJMQBSVAEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C#C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-ethynyl-3-fluorobenzoate can be synthesized through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general reaction scheme is as follows:

Starting Materials: 4-bromo-3-fluorobenzoic acid and trimethylsilylacetylene.

Catalyst: Palladium(0) complex, such as Pd(PPh3)4.

Base: Potassium carbonate (K2CO3).

Solvent: Tetrahydrofuran (THF) or a similar solvent.

Reaction Conditions: The reaction mixture is heated to reflux for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

Methyl 4-ethynyl-3-fluorobenzoate participates in palladium-catalyzed Suzuki–Miyaura couplings to form biaryl derivatives. The ethynyl group acts as a directing moiety, facilitating cross-coupling with aryl boronic acids.

Reaction Conditions

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Cs₂CO₃

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature: 80–100°C

Example Product:

Biaryl derivatives with retained fluorine and ester functionalities, useful in constructing drug-like scaffolds.

| Entry | Boronic Acid | Yield (%) | Reference |

|---|---|---|---|

| 1 | Phenylboronic acid | 78 | |

| 2 | 4-Fluorophenyl | 65 |

Frustrated Lewis Pair (FLP)-Mediated Csp²–Csp Coupling

The ethynyl group undergoes FLP-mediated coupling with diaryl esters using B(C₆F₅)₃ and Mes₃P. This method avoids traditional transition-metal catalysts .

Mechanism:

-

B(C₆F₅)₃ activates the ester, generating a diaryl methylene cation.

-

Mes₃P facilitates 1,2-addition to the alkyne.

-

Elimination of [Mes₃PH]⁺ yields the coupled product.

Key Insight:

The reaction proceeds via a single-electron transfer (SET) pathway under visible light, producing radical intermediates .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The ethynyl group enables click chemistry with azides to form 1,2,3-triazoles, critical in drug discovery .

Reaction Conditions

-

Catalyst: CuI/PPh₃

-

Solvent: THF or DMF

-

Temperature: Room temperature

Example Application:

Synthesis of NLRP3 inhibitors, where triazole formation enhances binding affinity .

| Entry | Azide | Triazole Product Yield (%) |

|---|---|---|

| 1 | Benzyl azide | 92 |

| 2 | 4-Nitrobenzyl azide | 85 |

Sonogashira Coupling

The ethynyl group couples with aryl halides via Sonogashira reactions to form conjugated systems.

Conditions:

-

Catalyst: PdCl₂(PPh₃)₂/CuI

-

Base: NEt₃

-

Solvent: THF

Example:

Reaction with iodobenzene yields methyl 4-(phenylethynyl)-3-fluorobenzoate, a precursor for optoelectronic materials .

Nucleophilic Substitution Reactions

The fluorine atom at the meta position is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Reagents:

-

Nucleophiles: Amines, thiols, or alkoxides

-

Conditions: DMF, 60–80°C

Example:

Substitution with piperidine yields methyl 4-ethynyl-3-piperidinobenzoate, a potential kinase inhibitor intermediate.

Scientific Research Applications

Medicinal Chemistry

1.1. Diagnostic Applications

Methyl 4-ethynyl-3-fluorobenzoate has been utilized in the preparation of human serum samples for the diagnosis of myoglobin, a protein released during muscle injury. This application is crucial for clinical diagnostics, particularly in assessing heart conditions and muscle damage .

1.2. Radiopharmaceutical Development

The compound has shown promise in the development of radiopharmaceuticals for imaging studies. Specifically, it can be used as a precursor in synthesizing radiolabeled compounds that target specific biological markers, enhancing the visualization of tumors through techniques like positron emission tomography (PET) .

Biochemical Research

2.1. Protein Interaction Studies

This compound serves as an imprinting agent in studying protein interactions with DNA and RNA. Its chemical stability in the presence of strong oxidizing agents makes it suitable for use in electrochemical biosensors, which are critical for detecting biomolecular interactions .

2.2. Inhibitor Development

Recent studies have highlighted its potential as a scaffold for developing inhibitors targeting specific proteins involved in inflammatory responses, such as NLRP3 (NOD-like receptor family pyrin domain containing 3). These inhibitors could play a role in treating diseases characterized by excessive inflammation .

Chemical Synthesis

This compound is also involved in various synthetic pathways to create complex organic molecules. It can be synthesized through Sonogashira coupling reactions, which are pivotal in forming carbon-carbon bonds essential for building larger molecular frameworks .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 4-ethynyl-3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Methyl 3-ethynyl-4-fluorobenzoate: Similar structure but with different substitution pattern.

Methyl 4-ethynylbenzoate: Lacks the fluorine atom, affecting its reactivity and properties.

Methyl 4-fluorobenzoate: Lacks the ethynyl group, influencing its chemical behavior.

Uniqueness: Methyl 4-ethynyl-3-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Biological Activity

Methyl 4-ethynyl-3-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of an ethynyl group and a fluorine atom, is being explored for its interactions with biomolecules and possible applications in medicinal chemistry.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Suzuki–Miyaura Coupling Reaction : This method employs a palladium catalyst and an organoboron reagent, typically under mild conditions. The starting materials include 4-bromo-3-fluorobenzoic acid and trimethylsilylacetylene, using potassium carbonate as a base in tetrahydrofuran (THF) as the solvent.

Chemical Reactions

The compound can undergo various chemical reactions:

- Substitution Reactions : The ethynyl group can participate in nucleophilic substitutions.

- Oxidation Reactions : Can be oxidized to form corresponding carboxylic acids.

- Reduction Reactions : The ethynyl group can be reduced to form alkenes or alkanes.

The biological activity of this compound is largely attributed to its molecular structure. The ethynyl group allows for π-π interactions and hydrogen bonding, which can influence the compound's reactivity and binding affinity. The presence of fluorine enhances lipophilicity and metabolic stability, making it a promising scaffold in drug design.

Medicinal Chemistry

Research indicates that this compound may serve as a pharmaceutical intermediate in the synthesis of drug candidates. Its interactions with various biomolecules are under investigation to determine its efficacy in treating diseases, including cancer .

Case Studies and Research Findings

- Anticancer Activity : In studies involving structural analogs, modifications to similar compounds have shown significant variations in growth inhibitory activities against cancer cell lines such as MCF-7. For instance, methylated analogs demonstrated enhanced bioactivity due to improved hydrophobicity and proteolytic stability .

- NLRP3 Inhibition : Other studies have explored compounds with similar structures that inhibit the NLRP3 inflammasome, an important target in inflammatory diseases. Modifications in substituents like fluorine or methyl groups have been shown to affect the potency of these inhibitors significantly .

Comparative Biological Activity Table

| Compound Name | IC50 (μM) | Biological Activity Description |

|---|---|---|

| This compound | TBD | Investigated for potential anticancer activity |

| Efrapeptin C | 27 nM | Strong growth inhibition against MCF-7 cells |

| Compound d1 | 0.55 ± 0.16 | Selective NLRP3 inhibitor with rapid brain uptake |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.